molecular formula C16H9ClN2O2 B2829540 2-(3-chlorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one CAS No. 954107-08-5

2-(3-chlorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one

Cat. No.: B2829540
CAS No.: 954107-08-5
M. Wt: 296.71
InChI Key: LLVWSGLPZHDGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-chlorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one” belongs to a class of organic compounds known as chromenes. Chromenes are characterized by a three-ring system consisting of a benzene ring fused to a heterocyclic pyran ring . The presence of a pyrazolone group suggests that this compound may have interesting chemical and biological properties, as pyrazolones are often found in bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, as is common for similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For instance, similar compounds have been involved in [3 + 3] annulation reactions .

Scientific Research Applications

Supramolecular Structure and Spectroscopy

One area of interest is the study of the supramolecular structure and spectroscopy of related chromeno[2,3-c]pyrazol-4-one compounds. For instance, the oxidative cyclization of phenylhydrazono chromen-2-ones has led to the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones. These compounds exhibit significant molecular and supramolecular structures, with their conformation influenced by the anisotropic NMR shielding effect of the phenyl ring. Such studies highlight the potential of chromeno[2,3-c]pyrazol derivatives in understanding molecular interactions and the development of materials with specific supramolecular architectures (Padilla-Martínez et al., 2011).

Heterogeneous Catalysis

Chromeno[2,3-c]pyrazol derivatives are also explored in the context of heterogeneous catalysis. For example, amino glucose-functionalized silica-coated NiFe2O4 nanoparticles have been utilized as catalysts for the solvent-free synthesis of pyrano[3,2-c]chromen-5(4H)-ones, demonstrating the utility of chromeno[2,3-c]pyrazol-4-one related structures in facilitating organic transformations under environmentally friendly conditions (Fekri et al., 2018).

Molecular Electronics and Photonics

The electronic and photonic properties of chromeno[2,3-c]pyrazol derivatives suggest their applicability in molecular electronics and photonics. Studies on compounds like 2-(2-chlorophenyl)-7-methyl-4H-chromen-4-one have revealed aromatic π–π stacking interactions, which are crucial for the development of materials with desirable electronic and optical properties (Wang & Kong, 2007).

Green Chemistry and Synthesis

Additionally, the synthesis of related chromeno[2,3-c]pyrazol-4-one compounds has been achieved through green chemistry approaches, such as the use of starch solution as a catalyst. This method emphasizes the role of chromeno[2,3-c]pyrazol derivatives in promoting sustainable and eco-friendly chemical syntheses (Hazeri et al., 2014).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one are not fully understood yet. Related compounds have been shown to interact with various enzymes and proteins. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity against CDK2/cyclin A2 .

Cellular Effects

The cellular effects of 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one are not well-documented. Related compounds have shown to inhibit the growth of various cell lines . For example, pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Molecular Mechanism

The exact molecular mechanism of action of 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is not known. Related compounds have shown to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 . This suggests that 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one may also interact with biomolecules through similar mechanisms.

Metabolic Pathways

The metabolic pathways involving 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one are not well-understood. Related compounds have been shown to interact with various enzymes and proteins, suggesting that 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one may also be involved in complex metabolic pathways .

Properties

IUPAC Name

2-(3-chlorophenyl)chromeno[2,3-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O2/c17-11-5-3-6-12(9-11)19-16(20)13-8-10-4-1-2-7-14(10)21-15(13)18-19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVWSGLPZHDGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=NN(C3=O)C4=CC(=CC=C4)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.